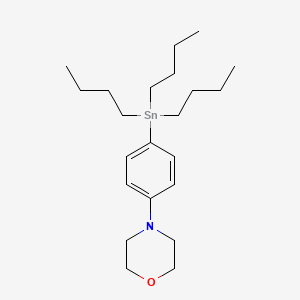

4-(4-(Tributylstannyl)phenyl)morpholine

Description

Significance of Organotin Reagents in C-C Bond Formation Methodologies

Organotin reagents, also known as stannanes, are organometallic compounds that feature a tin-carbon bond. merckmillipore.comwikipedia.org These reagents have become pivotal in the field of organic synthesis, particularly for their role in the formation of new carbon-carbon (C-C) bonds. merckmillipore.com The utility of organotin compounds was significantly advanced by the discovery of the Stille coupling reaction, a powerful and versatile palladium-catalyzed cross-coupling method that has become commonplace in the synthesis of natural products and other complex molecules for drug discovery. merckmillipore.com

The versatility of organotin reagents stems from their ability to act as both nucleophiles and electrophiles, a characteristic that allows for a wide range of synthetic applications. fiveable.me Their stability under various reaction conditions makes them suitable for use in multi-step synthetic sequences. fiveable.me While the environmental and health concerns associated with the toxicity of organotin compounds have led to increased regulation and a search for greener alternatives, their effectiveness in facilitating challenging C-C bond formations ensures their continued importance in synthetic organic chemistry. fiveable.me The ongoing research in organotin chemistry continues to expand their applications in pharmaceuticals, agrochemicals, and materials science. merckmillipore.com

The Morpholine (B109124) Moiety as a Privileged Structural Unit in Synthetic Chemistry

The morpholine ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, is recognized as a "privileged structure" in medicinal and synthetic chemistry. researchgate.netnih.govnih.gov This designation is attributed to its frequent appearance in a wide array of approved drugs and biologically active molecules. researchgate.netnih.gov The prevalence of the morpholine moiety is due to its favorable physicochemical, biological, and metabolic properties, as well as the relative ease with which it can be incorporated into molecules. researchgate.netnih.govsci-hub.se

Overview of the Strategic Importance of 4-(4-(Tributylstannyl)phenyl)morpholine as a Synthetic Building Block

The compound this compound is a bifunctional building block of significant strategic importance in organic synthesis. It ingeniously combines the reactive capabilities of an aryl stannane (B1208499) with the desirable structural and biological properties of the morpholine moiety. This unique combination allows for its use in a variety of synthetic applications, particularly in the construction of complex, biologically relevant molecules.

The tributylstannyl group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Stille reaction, enabling the facile formation of a new carbon-carbon bond at the para-position of the phenyl ring. sigmaaldrich.com This allows for the straightforward introduction of the morpholinophenyl scaffold into a wide range of organic molecules. The morpholine group, in turn, can impart favorable properties to the final product, such as improved solubility, metabolic stability, and biological activity. researchgate.netnih.gov The strategic placement of these two functional groups on a central phenyl ring provides a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C22H39NOSn |

| Molecular Weight | 468.26 g/mol |

| CAS Number | 1257527-55-1 |

| Physical State | Not specified in search results |

| Solubility | Not specified in search results |

Table 2: Key Reactions Involving this compound

| Reaction Type | Reagents & Conditions | Product Type |

| Stille Coupling | Aryl or vinyl halide/triflate, Pd catalyst (e.g., Pd(PPh3)4), solvent (e.g., toluene, DMF) | Biaryl or stilbene (B7821643) derivatives containing a morpholinophenyl moiety |

| Other Cross-Coupling | Not specified in search results | Not specified in search results |

Properties

IUPAC Name |

tributyl-(4-morpholin-4-ylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NO.3C4H9.Sn/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;3*1-3-4-2;/h2-5H,6-9H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPDIXBRZHVCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738214 | |

| Record name | 4-[4-(Tributylstannyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257527-55-1 | |

| Record name | 4-[4-(Tributylstannyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257527-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 4 Tributylstannyl Phenyl Morpholine

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling Paradigm

The Stille reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, renowned for its versatility and functional group tolerance. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an organotin compound, such as 4-(4-(tributylstannyl)phenyl)morpholine, with an organic halide or triflate. wikipedia.org The reaction's success stems from the stability of organostannanes to air and moisture, allowing for easier handling compared to other organometallic reagents. thermofisher.com

The general scheme for the Stille coupling involves an sp²-hybridized group, typically vinyl or aryl, attached to the trialkyltin moiety. wikipedia.org These reactions are compatible with a wide array of functional groups, including carboxylic acids, amides, esters, and ketones, making them highly valuable in the synthesis of complex molecules and natural products. thermofisher.comopenochem.org

The coupling of arylstannanes like this compound with aryl and heteroaryl halides or triflates is a common application of the Stille reaction. wikipedia.orgopenochem.org This process allows for the construction of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and functional materials. nih.gov

The scope of the Stille coupling with respect to electrophiles is broad, encompassing a variety of aryl and heteroaryl halides (I, Br, Cl) and triflates (OTf). wikipedia.orgopenochem.org Generally, the reactivity of the halide partner follows the order I > Br > Cl. wikipedia.org Vinyl iodides and bromides are common coupling partners, while vinyl chlorides are often less reactive towards oxidative addition with the palladium(0) catalyst. wikipedia.org

The reaction tolerates a wide range of functional groups on both the organostannane and the electrophile, a key advantage of the Stille coupling. thermofisher.comopenochem.org However, limitations can arise. A common side reaction is the homocoupling of the organostannane reagent to form a dimer. wikipedia.org This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org While the Stille reaction is generally robust, challenges can be encountered with certain substrates, particularly complex heteroaryl halides. nih.gov For instance, five-membered heteroaryl halides with multiple heteroatoms have historically been problematic substrates in palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Illustrative Examples of Stille Coupling with Various Electrophiles

| Organostannane | Electrophile | Catalyst/Ligand | Product | Notes |

| This compound | Aryl Iodide | Pd(PPh₃)₄ | 4-(4'-Arylphenyl)morpholine | High yields are generally observed. |

| This compound | Aryl Bromide | Pd(PPh₃)₄ | 4-(4'-Arylphenyl)morpholine | Generally requires harsher conditions than iodides. |

| This compound | Heteroaryl Halide | Pd(dba)₂/Ligand | 4-(4'-(Heteroaryl)phenyl)morpholine | Ligand choice can be crucial for efficiency. |

| This compound | Aryl Triflate | Pd(OAc)₂/Ligand | 4-(4'-Arylphenyl)morpholine | Triflates are excellent leaving groups. |

This table is for illustrative purposes and specific reaction conditions and yields will vary based on the specific substrates and catalysts used.

A significant feature of the Stille coupling is that the stereochemistry of vinyl groups is generally retained throughout the reaction, especially under mild conditions. wikipedia.org When coupling with a chiral, non-racemic organostannane, the stereochemical outcome at the transferring carbon can be either retention or inversion of configuration, depending on the reaction mechanism. uwindsor.ca The transmetalation step can proceed through either a cyclic or an open transition state, which influences the stereochemical result. uwindsor.ca The choice of ligands and solvent can play a crucial role in directing the reaction towards a specific stereochemical pathway. researchgate.net

While the Stille reaction is most commonly employed for coupling sp²-hybridized carbons, coupling with sp³-hybridized alkyl halides is also possible, though less common. nih.gov The development of methods for sp³-sp³ bond formation via transition metal catalysis has been historically challenging due to side reactions like β-hydride elimination with palladium catalysts and the reluctance of alkyl halides to undergo oxidative addition. nih.gov

Nickel-catalyzed cross-coupling processes have emerged as a more effective strategy for forming sp³-sp³ bonds, often utilizing pre-generated organometallic nucleophiles. nih.gov More recently, the synergistic merger of photoredox and nickel catalysis has enabled the direct coupling of simple carboxylic acids with alkyl halides. nih.gov The applicability of Stille coupling with this compound and alkyl halides would depend on the specific reaction conditions and the nature of the alkyl halide.

A valuable modification of the Stille reaction is the carbonylative cross-coupling, which introduces a carbonyl group between the two coupling partners to form ketones. wikipedia.org This reaction proceeds under similar conditions to the standard Stille coupling but with the addition of a carbon monoxide (CO) atmosphere. wikipedia.org The mechanism involves the insertion of CO into the palladium-aryl bond after oxidative addition, followed by transmetalation and reductive elimination to yield the ketone. wikipedia.org The transmetalation step is often the rate-determining step in this process. wikipedia.org

Table 2: General Scheme for Carbonylative Stille Coupling

| Organostannane | Electrophile | CO Pressure | Catalyst | Product |

| This compound | Aryl Halide/Triflate | 1-50 atm | Pd(0) complex | 4-(4-(Aroyl)phenyl)morpholine |

This table provides a general representation. Specific conditions will vary.

The catalytic cycle of the Stille reaction involving this compound is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl halide/triflate to a 14-electron palladium(0) complex, forming a 16-electron palladium(II) intermediate. psu.edu Recent studies have shown that this step can initially produce a cis-complex, which may then isomerize to the trans-complex. uwindsor.ca

Transmetalation: In this key step, the aryl group from the this compound is transferred to the palladium(II) complex, displacing the halide or triflate, which then associates with the tin byproduct. psu.edu The rate of transfer of different groups from the organostannane follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. psu.edu This step is believed to proceed through various mechanisms, with the associative pathway being the most common. wikipedia.org This involves the coordination of the organostannane to the palladium, forming a transient pentavalent species before ligand detachment. wikipedia.org The transmetalation can occur via either a cyclic or an open transition state, which can influence the stereochemistry of the product. uwindsor.caresearchgate.net

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle. openochem.org

Mechanistic Pathways of Stille Coupling Involving this compound

Oxidative Addition Step: Role of Electrophile and Palladium Catalysts

The initial and often rate-determining step in the Stille catalytic cycle is the oxidative addition of an organic electrophile, typically an aryl halide or triflate, to a palladium(0) complex. This process involves the cleavage of the carbon-halogen or carbon-oxygen bond of the electrophile and the formation of a new arylpalladium(II) complex. The nature of the electrophile and the palladium catalyst significantly dictates the efficiency of this step.

The reactivity of the electrophile generally follows the trend I > Br > Cl for halides, with triflates also being effective leaving groups. The choice of palladium catalyst, particularly the ancillary ligands attached to the palladium center, is crucial. Electron-rich and sterically bulky phosphine (B1218219) ligands are known to accelerate the rate of oxidative addition.

Two primary mechanisms are proposed for the oxidative addition of aryl halides to palladium(0) complexes: a concerted, three-centered pathway and a nucleophilic displacement (SNAr-type) pathway. The operative mechanism is influenced by the electronic and steric properties of the ligands on the palladium catalyst and the nature of the aryl halide. For instance, less electron-rich aryl halides often favor a concerted mechanism, while more polar, electron-deficient aryl halides might proceed via a nucleophilic displacement pathway.

Transmetalation Step: Detailed Analysis of Organotin Transfer to Palladium

Following oxidative addition, the newly formed arylpalladium(II) complex undergoes transmetalation. In this key step, the aryl group from the organotin reagent, in this case, the 4-morpholinophenyl group from this compound, is transferred to the palladium center, and the halide or triflate from the palladium complex is transferred to the tin atom.

Influence of Ligands and Additives on Transmetalation Kinetics

The rate of transmetalation is highly dependent on the nature of the ligands bound to the palladium and the presence of additives. Generally, ligands that are more labile and less sterically hindering can facilitate the approach of the organotin reagent to the palladium center, thereby accelerating the transmetalation process.

Additives can have a profound effect on the kinetics of this step. For instance, the addition of copper(I) salts, such as copper(I) iodide, has been shown to significantly accelerate the rate of Stille couplings. It is proposed that the copper(I) salt can act as a co-catalyst, potentially by undergoing a more rapid transmetalation with the organotin reagent to form an organocuprate species, which then transmetalates with the arylpalladium(II) complex.

The presence of chloride ions, often from sources like lithium chloride, can also influence the transmetalation rate. The exact effect can be complex and depends on the specific reaction conditions and substrates involved.

Proposed Intermediates and Transition States in Transmetalation

The mechanism of transmetalation is thought to proceed through either an "open" pathway with a dissociative mechanism or a "cyclic" pathway with an associative mechanism. In the associative pathway, the organotin reagent coordinates to the palladium complex, forming a five-coordinate intermediate. This is followed by the transfer of the aryl group and the departure of the tin halide. The geometry of the transition state is crucial, and various theoretical models have been proposed to describe the arrangement of the interacting species.

Reductive Elimination Step and Catalyst Regeneration

The final step in the catalytic cycle is reductive elimination. In this step, the two organic groups coupled to the palladium(II) center—the aryl group from the initial electrophile and the 4-morpholinophenyl group from the organotin reagent—are joined together to form the desired biaryl product. This process reduces the palladium from the +2 oxidation state back to the catalytically active 0 oxidation state, allowing it to re-enter the catalytic cycle.

For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium center. If the preceding transmetalation step results in a trans complex, a trans-to-cis isomerization must occur before the final C-C bond formation can take place. The rate of reductive elimination can be influenced by the electronic properties of the coupled groups and the nature of the ancillary ligands. Electron-withdrawing groups on the aryl fragments can sometimes accelerate this step.

Influence of Catalytic Systems on Reactivity and Selectivity

Ligand Design and Tuning for Optimal Catalytic Performance

The design and selection of ligands are paramount for optimizing the Stille reaction. Ligands modulate the electronic and steric environment of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Key characteristics of effective ligands include:

Electron-donating ability: Electron-rich ligands can increase the electron density on the palladium center, which generally promotes the oxidative addition step.

Steric bulk: Sterically demanding ligands can facilitate reductive elimination by creating a more crowded coordination sphere around the palladium. However, excessive steric hindrance can impede the approach of the reactants, slowing down the reaction.

Bite angle: For bidentate phosphine ligands, the natural bite angle plays a significant role in determining the geometry of the palladium complex and can influence the rates of the individual steps in the catalytic cycle.

The ideal ligand is often a compromise of these properties, tailored to the specific substrates being coupled.

Role of Additives and Solvents

The reactivity of organostannanes like this compound in transition metal-catalyzed cross-coupling reactions, particularly the Stille coupling, is profoundly influenced by the choice of solvents and the use of specific additives. These components can affect reaction rates, yields, and even the mechanism of the catalytic cycle.

Solvents: The selection of a solvent is critical for the success of Stille couplings. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are frequently employed. numberanalytics.comwikipedia.org These solvents are effective at stabilizing the charged intermediates that can form during the catalytic cycle, thereby facilitating the reaction. numberanalytics.com In some cases, the polarity of the solvent can determine the operative mechanism for additives like copper(I) salts. For instance, in polar solvents like DMF, copper is believed to facilitate the reaction via a tin-copper transmetalation pathway. organic-chemistry.org Conversely, in less polar solvents such as THF, it was initially proposed that copper(I) acts primarily as a scavenger for phosphine ligands, which can be inhibitory. organic-chemistry.orgharvard.edu However, subsequent research has suggested that Sn/Cu transmetalation can also be a key accelerating factor in ethereal solvents. researchgate.net

Additives: A variety of additives are used to enhance the rate and scope of Stille reactions involving aryl stannanes. The most significant among these are copper(I) salts and fluoride (B91410) sources.

Copper(I) Salts: The "copper effect" in Stille coupling has been extensively documented. researchgate.net The addition of catalytic amounts of copper(I) iodide (CuI) can lead to dramatic rate accelerations, often turning a sluggish reaction into an efficient one. numberanalytics.comharvard.edu The precise role of copper can be multifaceted. It can act as a scavenger for excess phosphine ligands that might otherwise coordinate to the palladium center and inhibit the crucial transmetalation step. harvard.edu Alternatively, particularly in polar solvents, the aryl stannane (B1208499) can first undergo transmetalation with the copper(I) salt to form a more reactive organocopper intermediate, which then rapidly transmetalates with the palladium complex. organic-chemistry.orgresearchgate.net

Fluoride Ions: Fluoride sources, such as cesium fluoride (CsF) or potassium fluoride (KF), are known to activate the organostannane reagent. harvard.eduuwindsor.ca The fluoride ion coordinates to the tin atom, forming a hypervalent pentacoordinate stannate species. wikipedia.orgresearchgate.netnih.gov This fluoridated complex is more nucleophilic and is believed to undergo transmetalation with the palladium center at a much faster rate. harvard.edunih.gov Kinetic studies have revealed a triple role for fluoride: it promotes the rate-determining transmetalation by forming a more reactive palladium-fluoride complex, but an excess can also form unreactive anionic stannates. nih.gov Additionally, fluoride can promote the final reductive elimination step. nih.gov

Synergistic Effects: A powerful strategy involves the combined use of copper(I) salts and fluoride ions. organic-chemistry.orgresearchgate.net This combination often has a synergistic effect, leading to efficiencies greater than when either additive is used alone. organic-chemistry.orgrsc.org This dual-additive system is particularly effective for challenging couplings, such as those involving sterically hindered substrates or electronically mismatched partners. organic-chemistry.org For example, the PdCl2/P(t-Bu)3/CuI/CsF system in DMF has been shown to be highly effective for coupling aryl bromides. organic-chemistry.org

The table below summarizes the roles of common solvents and additives in reactions involving aryl stannanes.

| Component | Type | General Role(s) | Relevant Findings |

| Solvents | |||

| DMF, NMP, THF | Polar Aprotic | Stabilize ionic intermediates; influence the mechanism of additives. numberanalytics.comorganic-chemistry.org | Often the preferred solvents for Stille coupling, enabling milder conditions. numberanalytics.comwikipedia.org |

| Ethyl Acetate (B1210297), Triethylamine | Polar/Basic | Can act as both solvent and base, particularly for alkynylstannane couplings. rsc.org | Found to be effective for specific substrate classes, requiring optimization. rsc.org |

| Additives | |||

| Copper(I) Iodide (CuI) | Co-catalyst | Ligand scavenging; formation of highly reactive organocopper intermediates via Sn-Cu transmetalation. organic-chemistry.orgharvard.eduresearchgate.net | Can increase reaction rates by orders of magnitude; essential for many difficult couplings. harvard.edu |

| Cesium Fluoride (CsF) | Activator | Forms hypervalent, more nucleophilic organostannate species; promotes transmetalation and reductive elimination. researchgate.netnih.gov | A triple role has been identified, but concentration must be optimized to avoid forming unreactive species. nih.gov |

| Lithium Chloride (LiCl) | Salt Additive | Can accelerate reactions by preventing ligand dissociation from the Pd-complex, but can also be inhibitory depending on the mechanism. wikipedia.org | Its effect is highly dependent on the specific catalytic cycle pathway. wikipedia.org |

Other Transition Metal-Catalyzed Transformations

While palladium is the quintessential catalyst for reactions of aryl stannanes, other transition metals, notably copper and nickel, can also mediate unique and synthetically valuable transformations.

Copper-Mediated Coupling Reactions

Copper catalysis offers a cost-effective and often complementary alternative to palladium. In the context of this compound, copper can play two primary roles: as a co-catalyst in palladium-mediated Stille reactions (as discussed in section 3.1.5.2) and as the primary catalyst in palladium-free couplings.

Palladium-free, copper-catalyzed Stille-type reactions have been developed, providing a direct method for C-C bond formation. nih.gov These reactions typically require a copper(I) salt, such as CuI, often in the presence of an inorganic base like cesium carbonate (Cs₂CO₃), and can proceed at room temperature. nih.gov For example, functionalized organostannanes have been successfully coupled with allylic bromides using as little as 5 mol% of CuI. nih.gov

Furthermore, copper(I) can mediate the coupling of organostannanes with electrophiles other than organic halides. A notable example is the ligand-free, copper(I)-mediated electrophilic thiolation, where aryl stannanes react with disulfide or N-sulfenylsuccinimide donors to form aryl thioethers. nsf.gov This transformation highlights the ability of copper to facilitate C-S bond formation from aryl stannane precursors. More broadly, copper catalysis has been used for C-O bond formation using organostannanes as the arylating agent. acs.org

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, particularly with substrates that are challenging for palladium catalysts. researchgate.net Aryl stannanes like this compound can participate in nickel-catalyzed Stille-type couplings, which are especially advantageous for reactions with economical but less reactive electrophiles such as aryl chlorides and phenol (B47542) derivatives (e.g., tosylates, mesylates, and sulfamates). nih.govacs.org

The development of efficient nickel-catalyzed Stille couplings of phenol derivatives was a significant advance, as it was previously hampered by slow transmetalation from tin to nickel. nih.gov The use of specific alkylphosphine ligands and a fluoride additive (KF) was found to be crucial for success. nih.govacs.org Mechanistic studies, including DFT calculations, suggest that these reactions can proceed through an unusual 8-centered cyclic transition state for transmetalation. nih.gov A key finding is that these nickel-catalyzed reactions are often strongly inhibited by chloride, which can form inert Ni(II)-chloride intermediates that are slow to undergo transmetalation. nih.gov This explains why early attempts using NiCl₂ precatalysts were often unsuccessful. nih.gov

The table below presents representative examples of nickel-catalyzed cross-coupling reactions involving aryl stannanes.

| Electrophile | Nickel Catalyst System | Additive(s) | Solvent | Key Feature |

| Aryl Sulfamates/Tosylates | Ni(COD)₂ / PCy₃ | KF | Dioxane | Enables coupling of robust, non-triflate phenol derivatives. nih.govacs.org |

| Aryl Chlorides | NiCl₂(PPh₃)₂ | - | - | One of the earliest examples, expanding the scope to less reactive halides. researchgate.net |

| Alkyl Halides | NiI₂·H₂O / dtbbpy | Zn, NaI | DMPU | Involves a radical mechanism for the alkyl partner, enabling C(sp²)-C(sp³) coupling. orgsyn.org |

| Aryl Chlorides/Tosylates | Ni(0) / NIXANTPHOS | K₃PO₄ | Dioxane | High reactivity for challenging electrophiles, outperforming other ligand systems. rsc.org |

Radical Reactions Involving the Tributylstannyl Group

Beyond the well-established polar, two-electron pathways of transition metal catalysis, the tributylstannyl group can participate in one-electron radical chemistry. This allows for the generation of an aryl radical from this compound, which can then undergo characteristic radical reactions.

Generation and Reactivity of Aryl Radicals from the Compound

The carbon-tin bond, while relatively strong, can undergo homolytic cleavage under specific conditions to generate a carbon-centered radical. libretexts.orglibretexts.orgacademie-sciences.fr For an aryl stannane like this compound, this would produce the 4-morpholinophenyl radical and a tributyltin radical.

Generation of the aryl radical can be achieved through several methods:

Thermal or Photochemical Initiation: In the presence of a radical initiator like azobisisobutyronitrile (AIBN), heating or UV irradiation can generate initiator radicals. These can react with the aryl stannane, though more commonly they react with an organotin hydride which then participates in a chain reaction with an organic halide. rsc.orgyoutube.com However, direct homolysis of the C-Sn bond can be induced photochemically. academie-sciences.fr

Photoredox Catalysis: Modern methods for radical generation often employ visible-light photoredox catalysis. rsc.orgrsc.orgnih.gov A photo-excited catalyst can engage in a single-electron transfer (SET) with the aryl stannane. Depending on the redox potentials, this could be an oxidative or reductive process that ultimately leads to the fragmentation of the C-Sn bond, yielding the 4-morpholinophenyl radical. This approach offers mild conditions and high functional group tolerance. nih.govnih.gov

Once generated, the 4-morpholinophenyl radical is a reactive intermediate. Its reactivity is governed by the unpaired electron on the phenyl ring. As an sp²-hybridized radical, it can participate in a variety of bond-forming events. escholarship.org

Radical Addition and Cyclization Processes

The generated 4-morpholinophenyl radical can be trapped in both intermolecular and intramolecular processes, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Radical Addition: The aryl radical can add to various π-systems in an intermolecular fashion. wikipedia.orgnumberanalytics.com This is a key step in many radical chain reactions. libretexts.org

Addition to Alkenes and Alkynes: The 4-morpholinophenyl radical can add across the double or triple bond of an alkene or alkyne. numberanalytics.comrutgers.edu This addition typically occurs at the less substituted carbon, generating a new, more stable alkyl or vinyl radical, which then continues the reaction cascade, often by abstracting an atom (e.g., a hydrogen or halogen) from another molecule to complete the process. libretexts.org

Addition to Arenes: Aryl radicals can also add to other aromatic rings, a process known as radical arylation. This can be a powerful method for constructing biaryl structures.

Radical Cyclization: If the parent molecule contains an appropriately positioned unsaturated group (e.g., an alkene, alkyne, or carbonyl), the generated aryl radical can undergo an intramolecular cyclization. nih.govnih.gov

This process is governed by stereoelectronic factors, famously summarized by Baldwin's rules for ring closure.

Radical cyclizations are particularly efficient for forming five- and six-membered rings, with five-membered ring formation often being kinetically favored. youtube.comyoutube.com For a derivative of this compound bearing a tethered alkene, cyclization would lead to the formation of a new carbocyclic or heterocyclic ring system fused to the morpholinophenyl moiety. rsc.orgyoutube.com This strategy is a cornerstone of synthetic chemistry for the rapid construction of complex molecular architectures. nih.gov

Electrophilic Cleavage of the Carbon-Tin Bond

The carbon-tin bond in aryltributylstannanes is inherently polarized, with the carbon atom bearing a partial negative charge, rendering it nucleophilic. This characteristic allows for facile reaction with a range of electrophilic reagents. The electrophile attacks the ipso-carbon, the carbon atom directly attached to the tin moiety, leading to the displacement of the tributylstannyl group. This process, known as ipso-substitution, is a powerful tool for the regioselective functionalization of aromatic rings.

The reactivity of the arylstannane towards electrophilic cleavage is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the morpholino group in this compound, enhance the electron density of the aromatic ring, thereby increasing its nucleophilicity and accelerating the rate of electrophilic attack. This activation is particularly pronounced at the ortho and para positions relative to the activating group. In the case of this compound, the tributylstannyl group is situated at the para position, a site of significantly enhanced electron density, making it highly susceptible to electrophilic displacement.

Protodestannylation and Halodestannylation

Protodestannylation , the cleavage of the carbon-tin bond by a proton source, is a fundamental electrophilic substitution reaction for organostannanes. This reaction typically proceeds with high efficiency in the presence of acids. For aryltributylstannanes bearing strongly activating groups, even weak acids can effect this transformation. In the context of this compound, treatment with an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) would be expected to readily yield morpholinobenzene and the corresponding tributyltin salt. The reaction mechanism involves the protonation of the electron-rich aromatic ring at the ipso-carbon, forming a Wheland-type intermediate which then expels the tributylstannyl cation to restore aromaticity.

Halodestannylation , the replacement of the tributylstannyl group with a halogen atom (F, Cl, Br, I), is another synthetically valuable electrophilic cleavage reaction. This transformation provides a direct route to aryl halides, which are important precursors in a multitude of organic transformations. The reaction is typically carried out using elemental halogens or other electrophilic halogenating agents.

For this compound, reaction with iodine (I₂) would be expected to produce 4-(4-iodophenyl)morpholine (B1306202) with high regioselectivity. Similarly, brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) would yield 4-(4-bromophenyl)morpholine. The high reactivity of the substrate, conferred by the morpholino group, suggests that these reactions would proceed rapidly under mild conditions.

Below is an interactive table summarizing the expected products of protodestannylation and halodestannylation of this compound based on the reactivity of analogous compounds.

| Electrophile (Reagent) | Expected Product | By-product |

| H⁺ (e.g., HCl, TFA) | Morpholinobenzene | Tributyltin chloride/trifluoroacetate |

| I₂ | 4-(4-Iodophenyl)morpholine | Tributyltin iodide |

| Br₂ or NBS | 4-(4-Bromophenyl)morpholine | Tributyltin bromide |

| Cl₂ | 4-(4-Chlorophenyl)morpholine | Tributyltin chloride |

This table represents expected outcomes based on established reactivity patterns of electron-rich aryltributylstannanes.

Transformations with Other Electrophiles

Beyond proton and halogen sources, the carbon-tin bond of this compound is susceptible to cleavage by a variety of other electrophiles, opening avenues for the introduction of diverse functionalities.

Acylation: The reaction of aryltributylstannanes with acyl chlorides can lead to the formation of aryl ketones. While this transformation often requires a catalyst, under thermal conditions, direct electrophilic substitution can occur, particularly with reactive acyl chlorides. However, as previously mentioned, the use of acyl chlorides with α-hydrogens can lead to competing protodestannylation. researchgate.net The use of a Lewis acid catalyst could potentially promote the desired acylation.

Sulfonylation: Arylsulfonyl chlorides can react with activated aromatic compounds in the presence of a Lewis acid catalyst to form diaryl sulfones. It is conceivable that this compound could undergo a similar reaction, where the sulfonyl chloride acts as the electrophile, leading to the formation of a 4-morpholinophenyl sulfone derivative. However, competing reactions, such as the reduction of the sulfonyl chloride, might also occur. researchgate.net Palladium-catalyzed methods for the preparation of arylsulfonyl chlorides from arylboronic acids have been developed, highlighting the importance of these functional groups. nih.gov

The following interactive table outlines potential transformations of this compound with other electrophiles, based on known reactivity patterns.

| Electrophile (Reagent) | Potential Product | Notes |

| Acyl Chloride (RCOCl) | 4-Acyl-N-phenylmorpholine | May require a catalyst; potential for competing protodestannylation. researchgate.net |

| Arylsulfonyl Chloride (ArSO₂Cl) | 4-(4-(Arylsulfonyl)phenyl)morpholine | Likely requires a catalyst; potential for side reactions. researchgate.net |

This table presents potential synthetic outcomes that warrant further experimental investigation.

Applications of 4 4 Tributylstannyl Phenyl Morpholine in Complex Molecule Synthesis

A Versatile Aryl Transfer Reagent in Complex Synthesis

The primary application of 4-(4-(tributylstannyl)phenyl)morpholine lies in its role as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed process is a powerful method for the formation of carbon-carbon bonds, and the use of this specific organostannane allows for the direct and efficient transfer of a 4-morpholinophenyl group to various organic electrophiles. The stability of organostannanes to air and moisture, coupled with their tolerance of a wide range of functional groups, makes them highly valuable in the synthesis of complex molecules.

Construction of Functionalized Aromatic Systems

A key advantage of the Stille coupling is its broad functional group compatibility, which allows for the construction of highly functionalized aromatic systems. nih.gov this compound can be effectively coupled with a variety of aryl halides (iodides, bromides, and chlorides) and triflates that bear additional functional groups such as esters, ketones, and nitro groups. This tolerance allows for the late-stage introduction of the phenylmorpholine unit into a molecule that has already undergone significant synthetic elaboration, avoiding the need for extensive protecting group strategies.

The reaction conditions for these couplings are typically mild, often employing a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. The choice of solvent and the potential use of additives like copper(I) iodide can further optimize the reaction yield and rate.

Table 1: Examples of Stille Coupling with Functionalized Aryl Halides

| Aryl Halide Partner | Catalyst System | Product |

| 4-Iodoacetophenone | Pd(PPh₃)₄ | 4-(4-Acetylphenyl)phenyl)morpholine |

| Methyl 4-bromobenzoate | Pd₂(dba)₃ / P(o-tol)₃ | Methyl 4'-(morpholino)biphenyl-4-carboxylate |

| 2-Nitro-1-iodobenzene | PdCl₂(PPh₃)₂ | 4-(2'-Nitrobiphenyl-4-yl)morpholine |

This table presents hypothetical, yet chemically plausible, examples to illustrate the versatility of the reagent.

Synthesis of Biaryl and Polyaryl Scaffolds

The synthesis of biaryl and polyaryl structures is a cornerstone of many synthetic endeavors, as these motifs are prevalent in pharmaceuticals, natural products, and materials science. This compound serves as an excellent reagent for the construction of such scaffolds. The Stille reaction enables the straightforward coupling of the 4-morpholinophenyl unit to another aromatic ring, providing a direct route to unsymmetrical biaryls. nih.gov

This methodology is particularly valuable in the synthesis of bioactive compounds where the phenylmorpholine moiety is a key pharmacophore. For instance, many kinase inhibitors feature this structural element, and the Stille coupling provides a reliable method for its incorporation into the target molecule.

Integration into Heterocyclic Synthesis

The phenylmorpholine group is a common feature in a variety of heterocyclic compounds with important biological activities. The ability to introduce this moiety efficiently and selectively is therefore of great interest to medicinal chemists.

Formation of Fused Heterocyclic Systems

While direct application of this compound in the annulation step to form a fused heterocyclic system is less common, its utility in the precursor synthesis is significant. For example, a biaryl compound synthesized via a Stille coupling using this reagent can then undergo a subsequent cyclization reaction to form a fused heterocyclic system. This two-step approach allows for the strategic construction of complex polycyclic molecules where the phenylmorpholine unit is a key substituent.

Introduction of the Phenylmorpholine Moiety into Diverse Heterocycles

A more direct and widespread application is the Stille coupling of this compound with halogenated heterocycles. This allows for the direct attachment of the phenylmorpholine group to a variety of heterocyclic cores, such as pyrimidines, quinolines, and indoles. This approach is particularly relevant in the synthesis of kinase inhibitors, where the morpholine-substituted phenyl ring often occupies the ATP-binding site of the enzyme. nih.govresearchgate.netfrontiersin.org

For example, the coupling of this organostannane with a chloropyrimidine derivative can yield a key intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. nih.govresearchgate.netfrontiersin.org The morpholine (B109124) oxygen can act as a hydrogen bond acceptor, a crucial interaction for potent inhibition.

Table 2: Coupling of this compound with Heterocyclic Halides

| Heterocyclic Halide | Catalyst System | Product Class |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | Morpholinyl-phenyl-pyrimidine |

| 4-Bromoquinoline | Pd(OAc)₂ / SPhos | Morpholinyl-phenyl-quinoline |

| 5-Iodoindole | Pd₂(dba)₃ / XPhos | Morpholinyl-phenyl-indole |

This table illustrates the potential for coupling with various heterocyclic systems.

Strategic Utility in Retrosynthetic Planning for Poly-functionalized Target Molecules

The reliability and predictability of the Stille coupling make this compound a valuable tool in retrosynthetic analysis. When dissecting a complex target molecule that contains a 4-morpholinophenyl substituent, a key disconnection can be made at the bond connecting this group to the rest of the molecule. This disconnection leads back to this compound and a corresponding aryl or heterocyclic halide.

Precursor for Advanced Functional Materials (excluding properties)

Organotin compounds, such as this compound, are valuable reagents in organic synthesis. The tributylstannyl group serves as a versatile reactive moiety for the formation of new carbon-carbon bonds. In the context of functional materials, this capability is often exploited to construct the backbones of conjugated polymers or to append functional groups onto a core structure. These materials can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The general synthetic utility of aryl stannanes is well-documented. The Stille reaction, a powerful cross-coupling method, allows for the coupling of an organostannane with an organic halide or triflate. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, which is a significant advantage in the multi-step synthesis of complex functional materials. wiley-vch.de The morpholine-substituted phenyl ring in "this compound" could, in principle, be incorporated into a polymer chain or a larger molecular architecture. The morpholine substituent itself can influence the solubility and solid-state packing of the resulting material, which are crucial factors for device performance.

Despite this theoretical potential, a thorough review of available literature did not uncover specific research articles or patents that describe the polymerization of "this compound" or its use as a direct precursor in the synthesis of named advanced functional materials. Consequently, data tables detailing reaction conditions, yields, or the specific characteristics of materials derived from this particular precursor cannot be provided. The absence of such information suggests that the application of "this compound" in this area may be a niche or emerging field of study, with research findings that are not yet widely disseminated.

Further research would be necessary to explore and establish the role of "this compound" as a precursor in the synthesis of advanced functional materials. Such studies would involve its reaction with various co-monomers (e.g., dihaloarenes) under Stille coupling conditions to synthesize novel polymers and subsequent characterization of these materials to understand their structure-property relationships.

Future Research Directions and Synthetic Innovation

Development of More Sustainable and Less Toxic Tin-Based Reagents

The widespread use of organotin compounds, including tributyltin derivatives, is hampered by their inherent toxicity and the environmental concerns associated with tin-containing byproducts. libretexts.orgillinois.edu Future research is intensely focused on mitigating these issues through the principles of green chemistry. nih.gov

A primary goal is the design of new organostannane reagents with reduced toxicity. This involves replacing the butyl groups on the tin atom with other organic substituents that are less toxic or more easily removed from the reaction mixture post-synthesis. Another approach is the development of catalytic systems that can utilize tin reagents in substoichiometric amounts, thereby minimizing waste.

Furthermore, creating more sustainable synthetic pathways is crucial. This includes exploring the use of renewable raw materials and environmentally benign solvents. nih.govacs.org Research into efficient tin recovery and recycling from waste streams is also a key area of interest, aiming to create a closed-loop process that minimizes environmental impact. mdpi.com The development of alternative cross-coupling methods that use main group elements or more earth-abundant and less toxic metals like iron or copper as catalysts offers a long-term strategy to move away from reliance on both palladium and tin. illinois.eduacs.orgmdpi.com

Table 1: Strategies for Greener Organotin Chemistry

| Strategy | Description | Key Benefits |

|---|---|---|

| Alternative Ligands | Replacing tributyl groups with less toxic or more easily separable organic groups. | Reduced toxicity of reagents and byproducts. |

| Catalytic Usage | Developing protocols that use the tin reagent as a catalyst rather than a stoichiometric reactant. | Significant reduction in tin waste (atom economy). nih.gov |

| Solvent Choice | Utilizing green solvents like water, ionic liquids, or performing reactions under solvent-free conditions. nih.govmdpi.com | Reduced environmental impact and operational hazards. |

| Metal Alternatives | Exploring cross-coupling reactions catalyzed by earth-abundant metals (e.g., Fe, Cu, Ni) instead of precious metals like palladium. acs.orgmdpi.com | Lower cost, reduced toxicity, and greater sustainability. |

| Tin Recovery | Implementing methods to recover and recycle tin compounds from reaction waste. mdpi.com | Improved resource efficiency and circular economy principles. |

Exploration of Novel Catalytic Systems for Stille Coupling Variants

The Stille reaction, while powerful, continually benefits from the development of more advanced catalytic systems to broaden its scope and improve its efficiency. libretexts.orgnumberanalytics.com Research in this area focuses on several key aspects: the palladium precatalyst, the supporting ligands, and the reaction conditions.

Highly active catalyst systems have been developed that enable the coupling of not just aryl bromides and iodides, but also more challenging and cost-effective substrates like aryl chlorides and sulfonates. mit.edu For instance, catalyst systems based on palladium(II) acetate (B1210297) [Pd(OAc)2] combined with specialized phosphine (B1218219) ligands, such as XPhos, have shown remarkable activity and short reaction times. mit.edu The development of catalysts that are stable and active at low loadings (high turnover numbers) is a significant goal, as it reduces the cost and the amount of palladium residue in the final product. nih.gov

Future explorations will likely involve high-throughput screening (HTS) techniques to rapidly discover new and more effective catalyst-ligand combinations for coupling 4-(4-(Tributylstannyl)phenyl)morpholine with a diverse array of partners. numberanalytics.commdpi.com HTS allows for the parallel testing of numerous catalysts and reaction conditions, accelerating the optimization process. numberanalytics.com Additionally, variations of the Stille reaction, such as carbonylative couplings where a carbon monoxide molecule is inserted to form ketones, expand the synthetic utility of the core reaction. wikipedia.org

Table 2: Examples of Palladium Catalyst Systems for Stille Coupling

| Palladium Source | Ligand | Key Features & Applications | Citation |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Highly active system for coupling aryl chlorides and sulfonates. | mit.edu |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | A classical, widely used catalyst for a broad range of substrates. | numberanalytics.com |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Common Pd(0) source, often used with various phosphine ligands. | libretexts.orgwikipedia.org |

Asymmetric Transformations Utilizing the Compound as a Chiral Auxiliary or in Chiral Catalysis Contexts

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com A promising, albeit exploratory, research direction is the use of the this compound scaffold in asymmetric transformations. This can be conceptualized in two main ways.

First, the compound could be modified to act as a chiral auxiliary. A chiral auxiliary is a chemical unit that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comchemscene.com By synthesizing a chiral version of the morpholine (B109124) ring or attaching a chiral substituent to the scaffold, it could be used to control the stereochemistry of the Stille coupling or subsequent transformations. After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.comrsc.org

Second, the phenylmorpholine moiety could be integrated into the structure of a chiral ligand. This new ligand could then be used to form a chiral palladium catalyst. Such a catalyst could induce asymmetry in Stille couplings or other reactions, transferring chirality to the product without being covalently bonded to it. The development of novel chiral phosphoric acid catalysts has, for example, enabled the asymmetric synthesis of certain atropisomeric heterocycles. nih.gov This highlights the potential for creating specialized chiral environments to control reaction outcomes.

Design of Next-Generation Building Blocks Based on the this compound Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. lifechemicals.com Examples include the antidepressant Reboxetine and the KCNQ2 opener (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide. lifechemicals.comnih.gov

This compound serves as an excellent starting point for creating next-generation building blocks. The tributylstannyl group allows for the reliable introduction of the phenylmorpholine unit into a vast range of molecular structures via Stille coupling. libretexts.org By coupling this compound with various aryl, heteroaryl, or vinyl halides and triflates, chemists can rapidly generate libraries of complex molecules built around the valuable phenylmorpholine core.

Future research will focus on expanding the catalog of these building blocks. This involves synthesizing derivatives of this compound with additional functional groups or different substitution patterns on the phenyl or morpholine rings. These new building blocks would provide chemists with a more diverse toolkit for drug discovery, agrochemical research, and materials science.

Table 3: Examples of Bioactive Molecules Containing the Morpholine Moiety

| Compound Name | Therapeutic Area/Use | Citation |

|---|---|---|

| Reboxetine | Antidepressant (Noradrenaline reuptake inhibitor) | lifechemicals.com |

| Phendimetrazine | Appetite suppressant | lifechemicals.com |

| Gefitinib | Anticancer (EGFR inhibitor) | |

| Linezolid | Antibiotic |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch synthesis to continuous flow chemistry represents a major innovation in chemical manufacturing. umontreal.capharmtech.com This approach offers significant advantages for the synthesis and application of this compound, particularly concerning safety, efficiency, and scalability.

Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. vapourtec.com For Stille couplings, which involve toxic tin reagents and sometimes energetic intermediates, flow chemistry can significantly enhance safety by minimizing the volume of hazardous material present at any given moment. pharmtech.com The superior heat and mass transfer in microreactors can also lead to higher yields, better selectivity, and shorter reaction times compared to batch processes. umontreal.ca

Coupling flow chemistry with automation enables high-throughput synthesis and reaction optimization. vapourtec.com Automated systems can perform numerous experiments with varying parameters unattended, rapidly identifying the optimal conditions for a specific Stille coupling. vapourtec.com This integration is crucial for the scalable production of fine chemicals and active pharmaceutical ingredients, allowing for a seamless transition from laboratory-scale discovery to industrial-scale manufacturing. pharmtech.commit.edu Future work will likely see the development of fully automated, end-to-end flow systems that integrate the synthesis, purification, and analysis of products derived from this compound.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-(Tributylstannyl)phenyl)morpholine?

The synthesis typically involves Stille coupling precursors. A common approach is to react 4-bromophenylmorpholine with tributyltin reagents (e.g., hexamethylditin) under palladium catalysis. Key steps include:

- Pd-catalyzed coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous THF at 60–80°C under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to remove tin byproducts.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of aryl halide to tin reagent) .

Q. How is the compound characterized to confirm its structural integrity?

- NMR spectroscopy :

- Mass spectrometry : ESI-MS or HRMS to detect the molecular ion peak (e.g., [M+H]⁺ at m/z 481–485) .

Q. What precautions are necessary for handling tributylstannyl-containing compounds?

- Stability : Store under argon at –20°C to prevent hydrolysis or oxidation of the Sn-C bond.

- Toxicity : Use fume hoods, nitrile gloves, and avoid skin contact due to potential neurotoxic effects of organotin compounds .

- Waste disposal : Collect tin-containing waste separately for incineration or specialized treatment .

Advanced Research Questions

Q. How can conflicting yields in Stille cross-coupling reactions involving this compound be resolved?

Discrepancies often arise from:

- Catalyst poisoning : Trace oxygen or moisture deactivates Pd catalysts. Ensure rigorous solvent drying (e.g., molecular sieves) and degas reagents via freeze-pump-thaw cycles .

- Competitive side reactions : Tributyltin groups may undergo homo-coupling. Add stoichiometric CuI or CsF to suppress undesired pathways .

- Substrate steric effects : Bulky substituents on the aryl partner reduce reactivity. Use electron-deficient aryl halides or switch to microwave-assisted synthesis (120°C, 30 min) to enhance efficiency .

Q. What strategies mitigate tin contamination in downstream applications (e.g., catalysis or biological assays)?

Q. How does the morpholine ring influence the electronic properties of the tributylstannyl aryl system?

- Electron donation : The morpholine’s oxygen atom increases electron density on the aryl ring, enhancing nucleophilicity in cross-coupling reactions.

- Steric effects : The chair conformation of morpholine restricts rotation, favoring para-selectivity in coupling reactions.

- Experimental validation : Compare Hammett σ values (σₚ = –0.15 for morpholine) with DFT-calculated charge distributions .

Q. What are the challenges in crystallizing tributylstannyl-morpholine derivatives, and how are they addressed?

- Low solubility : Use mixed solvents (e.g., CH₂Cl₂/hexane) and slow evaporation at 4°C.

- Disorder in crystal lattices : Tributyltin groups often exhibit rotational disorder. Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine using restraints for Sn-C bond lengths .

Q. How can computational modeling guide the design of derivatives for targeted applications (e.g., PET imaging)?

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials (for radiostability) or bond dissociation energies (for Sn-C cleavage kinetics) .

Methodological Considerations

Q. What analytical techniques are critical for quantifying reaction intermediates in real time?

Q. How can contradictions in reported biological activity (e.g., anticancer vs. neurotoxic effects) be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.